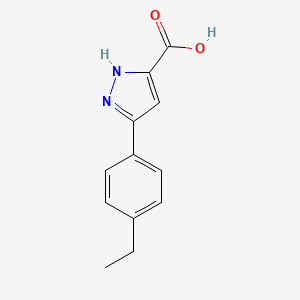

3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-8-3-5-9(6-4-8)10-7-11(12(15)16)14-13-10/h3-7H,2H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLIBGNYUBDMCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393298 | |

| Record name | 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890591-84-1 | |

| Record name | 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] This guide details a plausible synthetic route, experimental protocols, and expected analytical data for the target compound, serving as a valuable resource for researchers engaged in drug discovery and development.

Synthesis of this compound

The synthesis of this compound can be achieved through the well-established Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[2] This versatile and high-yielding reaction is a cornerstone in the synthesis of substituted pyrazoles.[3][4][5][6]

The proposed synthetic pathway commences with the Claisen condensation of 4'-ethylacetophenone and diethyl oxalate to yield the intermediate 1,3-dicarbonyl compound, ethyl 2,4-dioxo-4-(4-ethylphenyl)butanoate. Subsequent reaction of this intermediate with hydrazine hydrate will lead to the formation of the pyrazole ring, followed by hydrolysis of the ester to afford the target carboxylic acid.

Proposed Synthetic Pathway

Experimental Protocols

Synthesis of Ethyl 2,4-dioxo-4-(4-ethylphenyl)butanoate

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To the cooled sodium ethoxide solution, add a mixture of 4'-ethylacetophenone and diethyl oxalate dropwise with constant stirring.

-

After the addition is complete, reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and pour it into ice-cold dilute hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure ethyl 2,4-dioxo-4-(4-ethylphenyl)butanoate.

Synthesis of this compound

-

Dissolve ethyl 2,4-dioxo-4-(4-ethylphenyl)butanoate in glacial acetic acid in a round-bottom flask.

-

Add hydrazine hydrate dropwise to the stirred solution.

-

Heat the reaction mixture at reflux for several hours. Monitor the progress of the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice water. The ethyl ester of the pyrazole carboxylic acid will precipitate.

-

Filter the precipitate, wash with water, and dry.

-

For the hydrolysis of the ester, suspend the crude ethyl ester in an aqueous solution of sodium hydroxide and heat the mixture at reflux until the solid dissolves.

-

Cool the resulting solution and acidify with concentrated hydrochloric acid to a pH of 2-3.

-

The desired this compound will precipitate out of the solution.

-

Filter the solid, wash thoroughly with cold water to remove any inorganic salts, and dry. Recrystallize from an appropriate solvent if necessary.

Characterization of this compound

The structure of the synthesized compound should be confirmed using various spectroscopic techniques. The expected data, based on the analysis of closely related compounds such as 3-phenyl-1H-pyrazole-5-carboxylic acid, are summarized below.[7]

Expected Analytical Data

| Analysis | Expected Results |

| Molecular Formula | C12H12N2O2 |

| Molecular Weight | 216.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 200-220 °C |

| 1H NMR (DMSO-d6, 400 MHz) | δ 1.20 (t, 3H, -CH3), 2.65 (q, 2H, -CH2-), 7.10 (s, 1H, pyrazole-H), 7.30 (d, 2H, Ar-H), 7.80 (d, 2H, Ar-H), 13.5 (br s, 1H, -COOH), 14.0 (br s, 1H, -NH) |

| 13C NMR (DMSO-d6, 100 MHz) | δ 15.5 (-CH3), 28.0 (-CH2-), 105.0 (pyrazole C4), 126.0 (Ar-C), 128.5 (Ar-C), 129.0 (Ar-C), 145.0 (pyrazole C5), 148.0 (Ar-C), 150.0 (pyrazole C3), 162.0 (-COOH) |

| IR (KBr, cm-1) | 3300-2500 (broad, O-H stretch), 3150 (N-H stretch), 1710 (C=O stretch), 1600 (C=N stretch), 1550 (C=C stretch)[8] |

| Mass Spectrometry (EI) | m/z (%): 216 (M+), 199 (M+ -OH), 171 (M+ -COOH), 144, 116 |

Characterization Workflow

The following diagram illustrates a general workflow for the characterization of the synthesized this compound.

Biological Significance and Potential Applications

Pyrazole-containing molecules are privileged scaffolds in medicinal chemistry and have been incorporated into a number of FDA-approved drugs.[1][9] The diverse biological activities associated with the pyrazole nucleus include anti-inflammatory, antimicrobial, anticancer, and antiviral properties. The title compound, this compound, represents a novel entity with potential for biological evaluation in various therapeutic areas. Its structural features, including the carboxylic acid moiety and the substituted phenyl ring, provide opportunities for further chemical modification to optimize its pharmacological profile. This guide provides the foundational chemical knowledge necessary for the synthesis and subsequent biological investigation of this promising compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. youtube.com [youtube.com]

- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. spectrabase.com [spectrabase.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid. Due to the limited availability of specific experimental data in peer-reviewed literature, this document consolidates information from chemical supplier databases, predictive models, and analogous compounds to offer a robust profile for researchers in drug discovery and development. This guide covers key molecular identifiers, structural information, and predicted physicochemical parameters. Furthermore, it outlines a general synthetic methodology for pyrazole carboxylic acids and discusses the potential biological significance of this class of compounds, providing a foundation for future research and application.

Introduction

Pyrazole carboxylic acids are a well-established class of heterocyclic compounds that hold significant interest in the fields of medicinal chemistry and materials science. Their rigid scaffold, diverse substitution patterns, and ability to participate in hydrogen bonding and other non-covalent interactions make them attractive cores for the design of novel therapeutic agents and functional materials. The subject of this guide, this compound, is a member of this family, featuring a phenyl ring substituted with an ethyl group at the para position, attached to the 3-position of the pyrazole ring, and a carboxylic acid moiety at the 5-position. This specific arrangement of functional groups is anticipated to confer distinct physicochemical and pharmacological properties.

Molecular and Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development, influencing aspects from synthetic strategy to biological activity and formulation.

Molecular Identifiers and Structure

-

Chemical Name: this compound

-

CAS Number: 1197631-25-6[1]

-

Molecular Formula: C₁₂H₁₂N₂O₂[1]

-

Molecular Weight: 216.24 g/mol [1]

-

InChI Key: XQLIBGNYUBDMCR-UHFFFAOYSA-N[1]

Quantitative Physicochemical Data

| Property | Value for this compound | Notes and Analog Data |

| Melting Point (°C) | Data not available | Analog: 3-Methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid has a melting point of 204-212 °C. Analog: 3-Methylpyrazole-5-carboxylic acid has a melting point of 236-240 °C. |

| Boiling Point (°C) | Data not available | Predicted for Analog: 3-(4-Ethylphenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid has a predicted boiling point of 428.6±40.0 °C.[2] |

| pKa | Data not available | The pKa of the carboxylic acid group in pyrazole derivatives is typically in the range of 3.6 - 4.0.[3] The pKa of the pyrazole nitrogen is predicted to be in the range of 10.2 - 10.7.[3] |

| Solubility | Data not available | Generally, carboxylic acids exhibit increased solubility in basic aqueous solutions due to the formation of the corresponding carboxylate salt. Solubility in organic solvents will vary based on polarity. A table of common organic solvents is provided in section 2.3. |

| Purity | ≥ 95.0% | As reported by a commercial supplier.[1] |

Solubility in Common Solvents

While specific solubility data for this compound is not published, the "like dissolves like" principle provides a general guideline. The presence of the carboxylic acid group suggests some solubility in polar protic solvents, and the aromatic rings indicate potential solubility in a range of organic solvents. The table below lists common laboratory solvents with their properties for consideration in experimental design.[4]

| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant |

| Water | H₂O | 100 | 0.997 | 80.1 |

| Ethanol | C₂H₆O | 78.5 | 0.789 | 24.6 |

| Methanol | CH₄O | 64.7 | 0.792 | 32.7 |

| Acetone | C₃H₆O | 56.05 | 0.7845 | 21.01 |

| Dichloromethane | CH₂Cl₂ | 39.6 | 1.326 | 9.08 |

| Ethyl Acetate | C₄H₈O₂ | 77 | 0.895 | 6.0 |

| Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.9445 | 38.25 |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 189 | 1.092 | 47 |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, general and robust methods for the synthesis of 3-aryl-1H-pyrazole-5-carboxylic acids are well-documented. A common and effective strategy involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[5]

General Synthetic Approach: Cyclocondensation

A plausible synthetic route to this compound involves the reaction of an appropriate 1-(4-ethylphenyl)-1,3-dione derivative with hydrazine. The following diagram illustrates the logical workflow for such a synthesis.

Caption: A logical workflow for the synthesis of the target compound.

Detailed Hypothetical Experimental Protocol

This protocol is a generalized procedure based on known syntheses of similar pyrazole carboxylic acids.[6][7] Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary.

Step 1: Synthesis of Ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate

-

To a solution of sodium ethoxide in anhydrous ethanol, add 4-ethylacetophenone dropwise at room temperature under an inert atmosphere.

-

After stirring for a short period, add diethyl oxalate dropwise to the mixture.

-

The reaction mixture is then typically stirred at room temperature or gently heated for several hours to drive the Claisen condensation to completion.

-

Upon reaction completion (monitored by TLC), the mixture is acidified and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude β-ketoester, which may be purified by chromatography or used directly in the next step.

Step 2: Synthesis of Ethyl 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylate

-

The crude ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Hydrazine hydrate is added to the solution, often at room temperature. The reaction is typically exothermic.

-

The mixture is stirred for a period ranging from a few hours to overnight. The progress of the cyclization is monitored by TLC.

-

Upon completion, the product may precipitate from the reaction mixture or require the addition of water to induce precipitation.

-

The solid is collected by filtration, washed with a suitable solvent, and dried to afford the pyrazole ester.

Step 3: Synthesis of this compound (Saponification)

-

The ethyl 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylate is suspended in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

-

The mixture is heated to reflux and maintained at this temperature until the hydrolysis of the ester is complete (monitored by TLC).

-

The reaction mixture is then cooled to room temperature and acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

-

The precipitated carboxylic acid is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum.

-

Recrystallization from a suitable solvent system can be performed for further purification.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the pyrazole carboxylic acid scaffold is present in numerous compounds with a wide range of pharmacological effects.[8][9] These include anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[10][11][12]

The biological activity of pyrazole derivatives is often attributed to their ability to act as bioisosteres of other functional groups and to interact with various biological targets through hydrogen bonding and hydrophobic interactions. The specific substitution pattern of this compound, with its lipophilic ethylphenyl group and the hydrogen-bonding capable carboxylic acid and pyrazole moieties, suggests that it could be a candidate for screening against a variety of biological targets.

The following diagram illustrates a generalized signaling pathway that is often modulated by small molecule inhibitors, a potential role for compounds of this class.

Caption: A potential role of the compound as a kinase inhibitor.

Conclusion

This compound is a heterocyclic compound with potential for applications in medicinal chemistry and other areas of chemical research. While specific experimental data on its physicochemical properties are currently limited, this guide provides a consolidated source of available information and predictive insights. The outlined synthetic methodology offers a practical approach for its preparation, enabling further investigation into its properties and potential applications. Future experimental studies are warranted to fully characterize this compound and explore its biological activity profile.

References

- 1. This compound [cymitquimica.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. Secure Verification [cherry.chem.bg.ac.rs]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure Determination of 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this document, the specific single-crystal X-ray diffraction data for 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid is not publicly available in crystallographic databases. The following guide provides a comprehensive framework for its determination, utilizing established experimental protocols and presenting illustrative data based on closely related pyrazole derivatives. This document serves as a detailed projection of the methodologies and expected outcomes for such an analysis.

Introduction

This compound is a heterocyclic compound belonging to the pyrazole class, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. The precise three-dimensional arrangement of atoms within a crystal lattice, known as the crystal structure, is fundamental to understanding a compound's physicochemical properties, such as solubility, stability, and polymorphism. For drug development professionals, this information is critical for rational drug design, formulation, and ensuring the intellectual property of a new chemical entity.

This whitepaper outlines the essential experimental procedures for determining the crystal structure of this compound, from synthesis and crystallization to data analysis and interpretation.

Synthesis and Crystallization

The synthesis of pyrazole derivatives such as the title compound can be achieved through condensation reactions. A plausible route involves the reaction of a substituted chalcone with hydrazine hydrate in the presence of an acid catalyst.[1] The resulting product can then be purified by recrystallization.

Growing single crystals suitable for X-ray diffraction is a critical step that often requires empirical optimization. Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system is a common and effective method.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of a crystalline solid.[2] The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern.[3]

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled, typically to 100-150 K, to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and a detector records the intensities and positions of the diffracted beams.

Structure Solution and Refinement

The collected diffraction data is used to determine the unit cell parameters and the space group of the crystal. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This map allows for the initial placement of atoms, which is then refined against the experimental data to achieve the final, accurate molecular structure.

Data Presentation

The final output of a successful crystal structure determination includes detailed crystallographic data and geometric parameters. The following tables represent expected data for this compound, based on published structures of similar pyrazole carboxylic acids.[4][5]

Table 1: Hypothetical Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₁₂H₁₂N₂O₂ |

| Formula Weight | 216.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345(6) |

| b (Å) | 8.765(4) |

| c (Å) | 17.654(8) |

| α (°) | 90 |

| β (°) | 98.12(3) |

| γ (°) | 90 |

| Volume (ų) | 1890.1(15) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.518 |

| Absorption Coefficient (mm⁻¹) | 0.105 |

| F(000) | 912 |

| Temperature (K) | 150(2) |

| Wavelength (Å) | 0.71073 |

| R₁ [I > 2σ(I)] | 0.045 |

| wR₂ (all data) | 0.125 |

Table 2: Hypothetical Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| N1-N2 | 1.375(2) | C5-N1-N2 | 112.5(1) |

| N1-C5 | 1.345(2) | C3-N2-N1 | 105.8(1) |

| N2-C3 | 1.350(2) | N2-C3-C4 | 110.2(1) |

| C3-C4 | 1.410(2) | C5-C4-C3 | 104.5(1) |

| C4-C5 | 1.380(2) | N1-C5-C4 | 107.0(1) |

| C5-C12 | 1.480(2) | O1-C12-O2 | 123.5(2) |

| C12-O1 | 1.255(2) | N1-C5-C12 | 125.0(1) |

| C12-O2 | 1.260(2) |

Spectroscopic and Physicochemical Characterization

Alongside X-ray crystallography, other analytical techniques are essential for comprehensive characterization.

Table 3: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O₂[6] |

| Molecular Weight | 216.24 g/mol [6] |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the ethylphenyl group, the pyrazole ring proton, the ethyl group's methylene and methyl protons, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the carboxylic acid (typically in the 160-185 ppm region), as well as for the aromatic and pyrazole ring carbons.[7] |

| Mass Spectrometry | Electrospray ionization (ESI) mass spectrometry would likely show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. |

| IR Spectroscopy | The infrared spectrum is expected to exhibit a strong carbonyl (C=O) stretching vibration for the carboxylic acid, typically in the range of 1700-1725 cm⁻¹, and a broad O-H stretching band.[7] |

Experimental Protocols

Synthesis of this compound

-

Chalcone Formation: React 4-ethylacetophenone with an appropriate aldehyde in the presence of a base (e.g., NaOH) in ethanol to form the corresponding chalcone.

-

Pyrazole Synthesis: Reflux the synthesized chalcone with hydrazine hydrate in a suitable solvent such as ethanol, with a catalytic amount of acetic acid.[1]

-

Purification: After completion of the reaction (monitored by TLC), cool the mixture and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Single Crystal Growth

-

Prepare a saturated solution of the purified compound in a solvent such as ethyl acetate or ethanol at an elevated temperature.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature.

-

Cover the container with a perforated film and leave it undisturbed in a vibration-free environment.

-

Monitor for the formation of single crystals over several days to weeks.

Single-Crystal X-ray Data Collection and Structure Refinement

-

Crystal Mounting: Select a well-formed single crystal of appropriate dimensions (e.g., 0.2 x 0.2 x 0.1 mm) and mount it on a cryo-loop.

-

Data Collection: Mount the crystal on the diffractometer and cool it to the desired temperature (e.g., 150 K). Determine the unit cell and collect the diffraction data using a suitable strategy to ensure completeness and adequate redundancy.[8]

-

Data Reduction: Integrate the raw diffraction images and apply corrections for Lorentz factor, polarization, and absorption.

-

Structure Solution: Solve the structure using software packages like SHELXT or Olex2.

-

Structure Refinement: Refine the atomic positions and displacement parameters using full-matrix least-squares on F². Locate hydrogen atoms in the difference Fourier map or place them in calculated positions.

Visualizations

Caption: Workflow for small molecule crystal structure determination.

Caption: Common intermolecular hydrogen bonding motifs.

References

- 1. researchgate.net [researchgate.net]

- 2. rigaku.com [rigaku.com]

- 3. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [cymitquimica.com]

- 7. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 8. books.rsc.org [books.rsc.org]

A Technical Guide to the Solubility Analysis of 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic carboxylic acid derivative. The pyrazole moiety is a common scaffold in medicinal chemistry, and understanding the solubility of such compounds is a fundamental step in the drug development process.[1] Poor aqueous solubility is a major challenge that can hinder the clinical translation of promising therapeutic agents.[2][3] Therefore, a thorough investigation of the solubility of this compound in a variety of solvents, including aqueous and organic media, is essential for formulation development, toxicity studies, and ensuring optimal delivery and absorption.

This guide details the necessary procedures to characterize the solid form of the material and subsequently determine its solubility across a range of relevant solvents at different temperatures.

Initial Solid-State Characterization

Before commencing solubility measurements, it is imperative to characterize the solid form of the this compound sample. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly influence solubility.[4][5] Therefore, identifying the crystalline form and thermal properties of the starting material is a critical first step.

Experimental Protocols

2.1.1 X-Ray Powder Diffraction (XRPD)

-

Objective: To identify the crystalline phase of the compound and assess its purity.[5]

-

Methodology:

-

A small amount of the powdered sample is gently packed into a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is recorded as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern serves as a unique "fingerprint" for the specific crystalline form.[4] This pattern should be documented for the batch of material used in all subsequent solubility studies.

-

2.1.2 Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, heat of fusion, and identify any polymorphic transitions or solvate forms.[6][7]

-

Methodology:

-

A few milligrams of the sample are accurately weighed into an aluminum DSC pan, which is then hermetically sealed.

-

The sample pan and an empty reference pan are heated at a constant rate (e.g., 10 °C/min).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

Endothermic events, such as melting, and exothermic events, such as crystallization, are recorded. The melting point is identified as the onset or peak of the melting endotherm.

-

Qualitative Solubility Determination

A preliminary qualitative assessment is a rapid method to screen the solubility of the compound in a wide array of solvents. This helps in selecting appropriate solvents for quantitative analysis.

Experimental Protocol

-

Add approximately 1-2 mg of this compound to a small vial.

-

Add 1 mL of the chosen solvent to the vial.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the mixture for any undissolved solid.

-

Categorize the solubility based on visual observation as "freely soluble," "sparingly soluble," or "insoluble."[8]

-

For compounds insoluble in neutral water, this process can be repeated with aqueous solutions of varying pH, such as 5% HCl and 5% NaOH, to assess the impact of ionization on solubility.[9][10] As a carboxylic acid, the compound is expected to show increased solubility in basic solutions.[11]

Quantitative Solubility Determination: Equilibrium Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[12] It involves allowing an excess of the solid compound to equilibrate with the solvent until a saturated solution is formed.

Experimental Protocol

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, acetone, acetonitrile).

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., at 25°C and 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Dilute the filtered supernatant with an appropriate solvent to a concentration suitable for the chosen analytical method.

-

Determine the concentration of the dissolved compound using a validated analytical technique such as Gravimetry, UV-Vis Spectroscopy, or High-Performance Liquid Chromatography (HPLC).[13][14][15]

-

The solid residue remaining after the experiment should be collected, dried, and re-analyzed by XRPD and DSC to check for any solid-form transformations during the study.[4]

Analytical Methods for Concentration Measurement

-

Gravimetric Analysis: This is a classic and straightforward method.[3][16] A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid residue is weighed.[13] This method is best suited for non-volatile solutes and when the solubility is relatively high.

-

UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength (λmax) and using a pre-established calibration curve (Beer-Lambert Law).[12][17]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining concentration. It is particularly useful for low-solubility compounds and for analyzing solubility in complex mixtures. A calibration curve is generated by injecting known concentrations of the compound.[14]

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Physicochemical Properties of the Analyzed Solid Material

| Parameter | Result | Method |

| Crystalline Form | e.g., Form I | XRPD |

| Melting Point (Onset) | e.g., 185 °C | DSC |

| Heat of Fusion | e.g., 25 kJ/mol | DSC |

Table 2: Qualitative Solubility of this compound

| Solvent | Temperature | Observation | Classification |

| Water | 25 °C | Insoluble | Insoluble |

| 0.1 M HCl | 25 °C | Insoluble | Insoluble |

| 0.1 M NaOH | 25 °C | Soluble | Soluble |

| Ethanol | 25 °C | Soluble | Soluble |

| Acetone | 25 °C | Sparingly Soluble | Sparingly Soluble |

| Acetonitrile | 25 °C | Sparingly Soluble | Sparingly Soluble |

Table 3: Equilibrium Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |

| Water | 25 | HPLC | ||

| Water | 37 | HPLC | ||

| Ethanol | 25 | UV-Vis | ||

| Ethanol | 37 | UV-Vis | ||

| Acetone | 25 | Gravimetric | ||

| Acetone | 37 | Gravimetric | ||

| Acetonitrile | 25 | HPLC | ||

| Acetonitrile | 37 | HPLC |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of a comprehensive solubility study.

References

- 1. ijnrd.org [ijnrd.org]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. pharmajournal.net [pharmajournal.net]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. From solubility to efficacy: how X-ray powder diffraction is improving drug bioavailability | Malvern Panalytical [malvernpanalytical.com]

- 6. XRD/DSC Analysis - CD Formulation [formulationbio.com]

- 7. Dissolution, solubility, XRD, and DSC studies on flurbiprofen-nicotinamide solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.ws [chem.ws]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. quora.com [quora.com]

- 12. pharmatutor.org [pharmatutor.org]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. pubs.acs.org [pubs.acs.org]

- 15. improvedpharma.com [improvedpharma.com]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. solubilityofthings.com [solubilityofthings.com]

The Synthetic Chemist's Guide to Substituted Pyrazole-5-Carboxylic Acids: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous blockbuster drugs. Among its many derivatives, substituted pyrazole-5-carboxylic acids are of particular importance due to their versatile chemical handles that allow for further molecular elaboration. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for obtaining these valuable compounds, complete with detailed experimental protocols, comparative data, and visual workflows to aid in laboratory practice.

Core Synthetic Strategies: An Overview

The synthesis of substituted pyrazole-5-carboxylic acids can be broadly categorized into two primary approaches:

-

Strategy A: Pyrazole Ring Construction Followed by Functional Group Interconversion. This is the most prevalent and flexible approach. It involves the initial synthesis of a pyrazole ring bearing a precursor functional group at the C5 position, typically an ester, which is subsequently hydrolyzed to the desired carboxylic acid. This strategy allows for late-stage diversification of the amide group if the carboxylic acid is intended for further coupling reactions.[1]

-

Strategy B: Precursor Functionalization Followed by Pyrazole Ring Formation. In this less common strategy, the carboxylic acid or a precursor is attached to an acyclic starting material before the cyclization reaction to form the pyrazole ring. This can be advantageous when the desired substituents are incompatible with the conditions of the initial pyrazole synthesis.

This guide will focus primarily on the more widely adopted Strategy A, with a detailed exploration of the key ring-forming reactions.

Key Synthetic Pathways and Methodologies

The construction of the pyrazole ring is most commonly achieved through cyclocondensation reactions. The seminal Knorr pyrazole synthesis, first reported in 1883, remains a robust and widely used method.[2][3][4][5]

The Knorr Pyrazole Synthesis and its Variations

The Knorr synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3][4][5][6][7] For the synthesis of pyrazole-5-carboxylic acid precursors, β-ketoesters are commonly employed as the 1,3-dicarbonyl component.[1][8]

A generalized workflow for the Knorr pyrazole synthesis followed by hydrolysis is depicted below:

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 5. jk-sci.com [jk-sci.com]

- 6. benchchem.com [benchchem.com]

- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 8. chemhelpasap.com [chemhelpasap.com]

The Pyrazole Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry. Its remarkable versatility, synthetic accessibility, and favorable physicochemical properties have established it as a "privileged scaffold" – a molecular framework that is recurrently found in bioactive compounds. This technical guide provides a comprehensive exploration of the pyrazole core, detailing its synthesis, mechanism of action across various therapeutic areas, and critical role in the development of numerous clinically successful drugs. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the intricate process of drug discovery and development.

Physicochemical Properties and Synthetic Versatility

The unique electronic and structural features of the pyrazole ring contribute significantly to its utility in drug design. The presence of two nitrogen atoms imparts a dipole moment and the capacity for hydrogen bonding, both as a donor and an acceptor, which is crucial for target engagement.[1] Furthermore, the pyrazole ring is relatively stable to metabolic degradation, a desirable property for drug candidates.[2] Its aromatic nature allows for diverse substitution patterns, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to optimize their biological activity and selectivity.[3][4]

The synthesis of the pyrazole core is well-established and highly adaptable. The most common and versatile method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5] Variations of this method allow for the introduction of a wide array of substituents at different positions of the pyrazole ring, facilitating the generation of large and diverse compound libraries for screening.[6][7]

Therapeutic Applications of Pyrazole-Containing Drugs

The broad therapeutic impact of the pyrazole scaffold is evidenced by the number of FDA-approved drugs that incorporate this core structure. These drugs span a wide range of clinical applications, from anti-inflammatory agents to targeted cancer therapies.

Anti-inflammatory and Analgesic Agents

One of the earliest and most well-known applications of the pyrazole core is in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor, is a prime example. By selectively inhibiting COX-2, which is upregulated at sites of inflammation, celecoxib reduces the production of prostaglandins responsible for pain and inflammation, while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[8]

Anticancer Agents

The pyrazole scaffold has proven to be a particularly fruitful template for the design of protein kinase inhibitors for cancer therapy.[9] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazole ring often serves as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase's ATP-binding pocket, mimicking the interaction of the adenine ring of ATP.[10]

Ruxolitinib (Jakafi®) is a potent inhibitor of Janus kinases (JAK1 and JAK2).[11][12] The JAK-STAT signaling pathway is crucial for the proliferation of hematopoietic cells, and its overactivation is implicated in myeloproliferative neoplasms.[13][14] Ruxolitinib effectively blocks this pathway, leading to reduced cell proliferation and alleviation of disease symptoms.[15]

Ibrutinib (Imbruvica®) is an irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[9][16] In B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, promoting cell survival and proliferation.[4] Ibrutinib covalently binds to a cysteine residue in the active site of BTK, leading to sustained inhibition of the pathway and induction of apoptosis in malignant B-cells.[17]

Tozasertib (VX-680) is a pan-inhibitor of Aurora kinases (A, B, and C), which are essential for mitotic progression.[18][19] Overexpression of Aurora kinases is common in many cancers and is associated with genomic instability. By inhibiting these kinases, tozasertib disrupts cell division, leading to apoptosis in cancer cells.[12]

Other Therapeutic Areas

The versatility of the pyrazole core extends beyond inflammation and cancer. Sildenafil (Viagra®) , a well-known treatment for erectile dysfunction, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[20] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation. By inhibiting PDE5, sildenafil increases cGMP levels, leading to vasodilation and increased blood flow.[21][22]

Quantitative Data on Pyrazole-Containing Drugs

To facilitate a comparative understanding of the potency and selectivity of various pyrazole-based drugs, the following tables summarize key quantitative data.

| Drug | Target(s) | IC50 / Ki |

| Celecoxib | COX-1 | 15 µM (IC50) |

| COX-2 | 0.04 µM (IC50) | |

| Ruxolitinib | JAK1 | 3.3 nM (IC50)[11][12] |

| JAK2 | 2.8 nM (IC50)[11][12] | |

| JAK3 | 428 nM (IC50)[11] | |

| TYK2 | 19 nM (IC50)[11] | |

| Ibrutinib | BTK | 0.5 nM (IC50)[17] |

| Tozasertib | Aurora A | 0.6 nM (Ki)[19][23] |

| Aurora B | 18 nM (Ki)[19][23] | |

| Aurora C | 4.6 nM (Ki)[19] | |

| Sildenafil | PDE5 | 5.22 nM (IC50)[20] |

Table 1: Inhibitory Potency of Selected Pyrazole-Containing Drugs. This table provides a summary of the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for several prominent drugs featuring a pyrazole core, highlighting their potency against their respective biological targets.

| Drug | Bioavailability | Protein Binding | Half-life | Metabolism |

| Celecoxib | 22-40% (capsule)[14] | ~97% | ~11 hours[24] | CYP2C9, CYP3A4[25] |

| Ruxolitinib | >95%[3][13] | ~97% | 3-4 hours[3][13] | CYP3A4[3][13] |

| Ibrutinib | ~2.9% | 97.3%[9] | 4-6 hours[1][9] | CYP3A, CYP2D6[9] |

| Sildenafil | ~41%[26] | ~96% | 3-4 hours[6] | CYP3A4, CYP2C9[21] |

Table 2: Pharmacokinetic Properties of Selected Pyrazole-Containing Drugs. This table outlines key pharmacokinetic parameters for several pyrazole-based medications, including their oral bioavailability, extent of plasma protein binding, elimination half-life, and primary metabolic pathways.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which pyrazole-containing drugs operate is essential for understanding their mechanisms of action. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for the development of these inhibitors.

References

- 1. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. drugs.com [drugs.com]

- 6. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative human pharmacokinetics and metabolism of single-dose oral and intravenous sildenafil citrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ibrutinib - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of celecoxib after oral administration in dogs and humans: effect of food and site of absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sites.ualberta.ca [sites.ualberta.ca]

- 16. ascopubs.org [ascopubs.org]

- 17. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. selleckchem.com [selleckchem.com]

- 21. mdpi.com [mdpi.com]

- 22. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 23. selleckchem.com [selleckchem.com]

- 24. ovid.com [ovid.com]

- 25. ClinPGx [clinpgx.org]

- 26. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Pyrazole-Based Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic rings, have made it a cornerstone in the development of a wide array of therapeutic agents.[1] Pyrazole-containing drugs have been approved for treating a range of conditions, including inflammation, cancer, and microbial infections.[2][3] Understanding the structure-activity relationship (SAR) of pyrazole derivatives is crucial for optimizing their potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the SAR of pyrazole-based compounds across key therapeutic areas, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of novel drug candidates.

Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases like cyclin-dependent kinases (CDKs), VEGFR-2, and PI3K, as well as inducing apoptosis.[4][5][6] The substitution pattern on the pyrazole ring and its appended moieties plays a critical role in determining the cytotoxic efficacy and selectivity against different cancer cell lines.

Quantitative SAR Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative pyrazole derivatives against various human cancer cell lines.

| Compound ID | Core Structure | Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| CF-6 | Pyrazole Oxime | Chloromethyl substitution | A-549 (Lung) | 12.5 | [7] |

| 11 | 1,3,5-Trisubstituted Pyrazoline | R1: ((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl, R3: 2-thienyl, R5: 4-chlorophenyl | AsPC-1 (Pancreatic) | 16.8 | [4] |

| U251 (Glioblastoma) | 11.9 | [4] | |||

| b17 | 1,3,5-Trisubstituted Pyrazoline | R1: Benzo[b]thiophen-2-yl-methanone, R3: 2-hydroxyphenyl, R5: 4-hydroxy-3,5-dimethoxyphenyl | HepG-2 (Liver) | 3.57 | [8] |

| 6b | Diphenyl Pyrazole-Chalcone | R (pyrazole): 4-chlorophenyl, R1 (chalcone): H | HNO-97 (Head and Neck) | 10 | [9] |

| 6d | Diphenyl Pyrazole-Chalcone | R (pyrazole): 4-chlorophenyl, R1 (chalcone): 4-bromophenyl | HNO-97 (Head and Neck) | 10.56 | [9] |

| Compound 43 | Pyrazole Carbaldehyde | Varies | MCF7 (Breast) | 0.25 | [6] |

| Compound 3i | Pyrazolyl-benzochromanone | Varies | HT-29 (Colon) | 1.02 | [2] |

SAR Insights:

-

Substitution at N1: The nature of the substituent at the N1 position of the pyrazoline ring significantly influences activity. For instance, incorporating a 1,3,4-oxadiazole moiety via a thioacetyl linker (Compound 11 ) confers potent activity against pancreatic and glioblastoma cell lines.[4]

-

Substituents at C3 and C5: Aryl groups at the C3 and C5 positions are common features of active compounds. The presence of halogenated phenyl groups (e.g., 4-chlorophenyl) is often associated with enhanced cytotoxicity.[4][9] Hydroxylated and methoxylated phenyl rings at C5, as seen in compound b17 , can lead to high potency against liver cancer cells.[8]

-

Hybrid Molecules: Combining the pyrazole scaffold with other pharmacophores, such as chalcones, can yield potent anticancer agents. The SAR of these hybrids reveals that electron-withdrawing groups like chlorine on the phenyl rings are favorable for activity.[9]

Anti-inflammatory Activity: COX-2 Inhibition

A major success of pyrazole-based drugs is in the area of anti-inflammatory therapy, exemplified by the selective COX-2 inhibitor celecoxib.[10] The core SAR strategy involves designing molecules where a central pyrazole ring is flanked by two aryl groups, with one of them bearing a sulfonamide or a similar pharmacophore to achieve selective binding to the COX-2 isozyme.

Quantitative SAR Data: COX-2 Inhibition

The table below presents the in vitro COX-1 and COX-2 inhibitory activities (IC50 values) and the corresponding selectivity index (SI) for various pyrazole derivatives.

| Compound ID | Core Structure | R (at C5) | R' (at C1) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1/COX-2) | Reference |

| Celecoxib | 1,5-Diarylpyrazole | 4-methylphenyl | 4-sulfamoylphenyl | >10 | 0.045 | >222 | [11] |

| 5u | 1,3,4-Trisubstituted Pyrazole | 4-(benzyloxy)phenyl | 1-phenyl | >100 | 1.79 | >55.8 | [10] |

| 5s | 1,3,4-Trisubstituted Pyrazole | 4-(benzyloxy)phenyl | 1-phenyl | >100 | 2.51 | >39.8 | [10] |

| 8b | Thymol-Pyrazole Hybrid | 4-fluorophenyl | Thymol moiety | 13.6 | 0.043 | 316 | [11] |

| 8g | Thymol-Pyrazole Hybrid | 4-(methylthio)phenyl | Thymol moiety | 12.1 | 0.045 | 268 | [11] |

| 5f | Pyrazole-Pyridazine Hybrid | 3,4,5-trimethoxyphenyl | Pyridazine moiety | 14.34 | 1.50 | 9.56 | [12] |

| 6f | Pyrazole-Pyridazine Hybrid | 3,4,5-trimethoxyphenyl | Pyridazine moiety | 9.56 | 1.15 | 8.31 | [12] |

SAR Insights:

-

The Sulfonamide Moiety: The 4-sulfamoylphenyl group at the N1 position is a key feature for high COX-2 selectivity, as seen in celecoxib. This group interacts with a secondary pocket in the COX-2 active site that is not readily accessible in COX-1.

-

Diaryl Substitution: The 1,5-diaryl substitution pattern is crucial. Modifications on these aryl rings can fine-tune potency and selectivity. For example, in thymol-pyrazole hybrids, a 4-fluorophenyl (8b ) or a 4-(methylthio)phenyl (8g ) group at C5 results in potent and highly selective COX-2 inhibition.[11]

-

Hybridization: Creating hybrids with other heterocyclic systems like pyridazine can lead to potent dual inhibitors. The trimethoxy substitution on the phenyl ring in compounds 5f and 6f was found to be highly effective for COX-2 inhibition.[12]

Antimicrobial Activity of Pyrazole Derivatives

Pyrazole derivatives have emerged as a promising class of antimicrobial agents with a broad spectrum of activity against both bacteria and fungi.[1][13] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular processes. The SAR studies in this area focus on identifying substituents that enhance potency and broaden the spectrum of activity.

Quantitative SAR Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected pyrazole derivatives against various microbial strains.

| Compound ID | Core Structure | Test Organism | MIC (µg/mL) | Reference |

| 21a | Pyrazole-1-carbothiohydrazide | Aspergillus niger | 2.9 | [1] |

| Staphylococcus aureus | 62.5 | [1] | ||

| Bacillus subtilis | 62.5 | [1] | ||

| Klebsiella pneumoniae | 125 | [1] | ||

| 3 | Substituted Pyrazole | Escherichia coli | 0.25 | [13] |

| 4 | Substituted Pyrazole | Streptococcus epidermidis | 0.25 | [13] |

| 2 | Substituted Pyrazole | Aspergillus niger | 1 | [13] |

| 5c | Pyrano[2,3-c] Pyrazole | Escherichia coli | 6.25 | [14] |

| Klebsiella pneumoniae | 6.25 | [14] |

SAR Insights:

-

Carbothiohydrazide Moiety: The presence of a free carbothiohydrazide group, as in compound 21a , is strongly correlated with potent and broad-spectrum antimicrobial activity.[1]

-

Substitution on Phenyl Rings: The nature and position of substituents on phenyl rings attached to the pyrazole core can significantly impact activity. Specific substitutions can lead to high potency against particular strains, as seen with compounds 3 and 4 .[13]

-

Fused Ring Systems: Fusing the pyrazole ring with other heterocyclic systems, such as a pyran ring in pyrano[2,3-c] pyrazoles, can yield compounds with significant antibacterial activity, particularly against Gram-negative bacteria like E. coli and K. pneumoniae.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in SAR studies of pyrazole-based compounds.

Synthesis Protocol: General Procedure for Pyrazole Synthesis from Chalcones

A classical and widely used method for synthesizing 1,3,5-trisubstituted pyrazolines involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.[15]

-

Step 1: Chalcone Synthesis: An appropriate acetophenone (1 equivalent) and a corresponding aromatic aldehyde (1 equivalent) are dissolved in ethanol. A catalytic amount of a base, such as a sodium hydroxide solution, is added dropwise. The mixture is stirred at room temperature for 24 hours. The resulting precipitate (chalcone) is filtered, washed with cold ethanol, and dried.[7]

-

Step 2: Pyrazoline Synthesis: The synthesized chalcone (1 equivalent) and a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.2 equivalents) are refluxed in a suitable solvent like glacial acetic acid or ethanol for 6-8 hours.[15] The reaction progress is monitored by thin-layer chromatography (TLC).

-

Step 3: Work-up and Purification: After completion, the reaction mixture is cooled, and the precipitated product is filtered. The crude product is then washed with water and recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure pyrazoline derivative.[15]

Biological Assay Protocol: In Vitro Anticancer Screening (MTT Assay)

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[7][16]

-

Cell Seeding: Cancer cells (e.g., A-549, HepG-2) are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated overnight to allow for cell attachment.[16]

-

Compound Treatment: The cells are then treated with various concentrations of the test pyrazole compounds (typically ranging from 0.1 to 200 µM) for a specified period (e.g., 24 or 48 hours).[16]

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.[16]

-

Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized by adding 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO).[16]

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 545-590 nm.[16] The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Biological Assay Protocol: In Vitro COX Inhibition Assay

The ability of pyrazole derivatives to inhibit COX-1 and COX-2 is typically determined using commercially available screening kits, which can be colorimetric or fluorometric.[16][17][18]

-

Enzyme Preparation: Recombinant COX-1 or COX-2 enzyme is incubated in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.[17]

-

Inhibitor Incubation: The test pyrazole compound, dissolved in a suitable solvent like DMSO, is added to the enzyme solution and pre-incubated at 37°C for a defined period (e.g., 10 minutes) to allow for binding.[17][18]

-

Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid, the substrate for COX enzymes. The reaction is allowed to proceed for a short duration (e.g., 2 minutes) at 37°C.[17][18]

-

Detection:

-

Colorimetric Assay: The peroxidase activity of COX is measured by monitoring the appearance of an oxidized colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength (e.g., 590 nm).[16]

-

Fluorometric Assay: The assay measures the fluorescence of an intermediate product, such as Prostaglandin G2, using a probe that becomes fluorescent upon interaction.[19]

-

-

Data Analysis: The percentage of inhibition is calculated for various concentrations of the test compound, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.

Biological Assay Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Serial Dilution: The test pyrazole compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (no compound and no inoculum) are also included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]

Visualizations: Workflows and Pathways

General Workflow for a Structure-Activity Relationship (SAR) Study

Caption: A typical workflow for conducting SAR studies on pyrazole compounds.

Signaling Pathway: COX-2 Inhibition by Pyrazole-Based NSAIDs

Caption: Inhibition of the COX-2 pathway by pyrazole-based NSAIDs.

Logical Relationship: SAR of Anticancer Pyrazoles

Caption: Logical relationships in the SAR of anticancer pyrazole derivatives.

References

- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. orientjchem.org [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles - ProQuest [proquest.com]

- 8. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. korambiotech.com [korambiotech.com]

- 19. assaygenie.com [assaygenie.com]

Technical Guide: 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid. Due to the limited availability of specific experimental data for this exact compound in public literature, this guide presents a putative synthesis protocol adapted from established methods for structurally related compounds. Furthermore, it outlines general experimental workflows for biological screening, drawing on the known pharmacological potential of the pyrazole scaffold. All quantitative data presented for analogous compounds are intended to serve as a reference for researchers.

Chemical Identity and Properties

CAS Number: 1197631-25-6[1]

Chemical Structure:

References

Methodological & Application

Application Notes: The Utility of 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid , a key heterocyclic building block in medicinal chemistry. The pyrazole scaffold is a privileged structure in drug discovery, known for its presence in a wide array of biologically active compounds. This document outlines the synthetic protocols for the preparation of this versatile precursor and its subsequent elaboration into potent enzyme inhibitors, with a specific focus on the synthesis of a Cyclin-Dependent Kinase 2 (CDK2) inhibitor.

Synthesis of the Core Building Block

The foundational step involves the synthesis of the title compound, this compound. A common and effective method for constructing the pyrazole-5-carboxylic acid core is through the condensation of a 1,3-dicarbonyl compound with hydrazine, followed by hydrolysis.

Experimental Workflow for the Synthesis of this compound

Application of Pyrazole Derivatives in Anticancer Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. In recent years, pyrazole derivatives have gained significant attention in anticancer drug discovery due to their ability to target various key players in cancer cell proliferation, survival, and angiogenesis. This document provides an overview of the application of pyrazole derivatives as anticancer agents, detailed protocols for their synthesis and biological evaluation, and a summary of their activity against various cancer-related targets.

Introduction to Pyrazole Derivatives in Oncology

Pyrazole and its fused heterocyclic systems are versatile scaffolds for the design of potent and selective inhibitors of various protein kinases and other crucial enzymes implicated in cancer.[1] Many pyrazole-containing compounds have been successfully developed as anticancer drugs, including Crizotinib, a dual ALK and c-Met inhibitor, and Encorafenib, a BRAF inhibitor.[2][3] The structural versatility of the pyrazole ring allows for fine-tuning of its physicochemical properties and biological activity through substitution at various positions.[1] This has led to the discovery of pyrazole derivatives targeting a multitude of cancer-related proteins, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and the serine/threonine-protein kinase BRAF.[1][4][5]

Key Signaling Pathways Targeted by Pyrazole Derivatives

Pyrazole derivatives have been shown to modulate several critical signaling pathways involved in cancer progression. Below are simplified diagrams of some of these pathways, highlighting the points of intervention by pyrazole-based inhibitors.

Caption: Inhibition of EGFR/VEGFR-2 and downstream signaling by pyrazole derivatives.

Caption: Inhibition of Cyclin-Dependent Kinase 2 (CDK2) by pyrazole derivatives.

Quantitative Data Summary

The following tables summarize the in vitro activity of various pyrazole derivatives against different cancer cell lines and protein kinases.

Table 1: Cytotoxicity of Pyrazole Derivatives against Human Cancer Cell Lines

| Compound ID/Reference | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Citation |

| Compound 29 | MCF-7 (Breast) | Cytotoxicity | 17.12 | [1] |

| HepG2 (Liver) | 10.05 | [1] | ||

| A549 (Lung) | 29.95 | [1] | ||

| Caco2 (Colon) | 25.24 | [1] | ||

| Compound 35 | HepG2 (Liver) | Cytotoxicity | 3.53 | [1] |

| MCF-7 (Breast) | 6.71 | [1] | ||

| HeLa (Cervical) | 5.16 | [1] | ||

| Compound 37 | MCF-7 (Breast) | Antiproliferation | 5.21 | [1] |

| Compound 43 | MCF-7 (Breast) | Cytotoxicity | 0.25 | [2] |

| Compound 50 | HepG2 (Liver) | Cytotoxicity | 0.71 | [1] |

| Fused Pyrazole 12 | HepG2 (Liver) | Cytotoxicity | 0.31 - 0.71 | [6][7] |

| Bis-pyrazoline 12 | Four cancer cell lines | Antiproliferation | 1.05 | [8] |

| Bis-pyrazoline 15 | Four cancer cell lines | Antiproliferation | 1.50 | [8] |

| Bis-pyrazoline 17 | Four cancer cell lines | Antiproliferation | 1.20 | [8] |

| Pyrazolylindolin-2-one 4j | A375 (Melanoma) | Cytotoxicity | 0.96 |

Table 2: Inhibitory Activity of Pyrazole Derivatives against Protein Kinases

| Compound ID/Reference | Target Kinase | Assay Type | IC50 / Ki (µM) | Citation |

| Compound 3 | EGFR | Kinase Inhibition | 0.06 | [6][7] |

| Compound 9 | VEGFR-2 | Kinase Inhibition | 0.22 | [6][7] |

| Compound 12 | EGFR | Kinase Inhibition | Potent dual inhibitor | [6] |

| VEGFR-2 | Kinase Inhibition | Potent dual inhibitor | [6] | |

| Compound 36 | CDK2 | Kinase Inhibition | 0.199 | [1] |

| Compound 15 | CDK2 | Kinase Inhibition | 0.005 (Ki) | [3] |

| Compound 50 | EGFR | Kinase Inhibition | 0.09 | [1] |

| VEGFR-2 | Kinase Inhibition | 0.23 | [1] | |

| Compound 1j | BRAF | Kinase Inhibition | 0.24 | [5] |

| Pyrazolopyrimidine 50 | mTOR | Kinase Inhibition | 0.00049 | |

| HDAC1 | Enzyme Inhibition | 0.00091 | ||

| Pyrazolylindolin-2-one 4j | BRAFV600E | Kinase Inhibition | 1.033 | |

| VEGFR-2 | Kinase Inhibition | 0.64 |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of pyrazole derivatives are provided below.

General Synthesis of a Pyrazole Derivative

This protocol describes a common method for synthesizing a pyrazole scaffold via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Caption: General workflow for the synthesis of a pyrazole derivative.

Materials:

-

1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

-

Hydrazine derivative (e.g., phenylhydrazine)

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in absolute ethanol.

-

Add the hydrazine derivative (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product may precipitate upon cooling. If not, the solvent can be partially evaporated under reduced pressure.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the crude product with a small amount of cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

-

Dry the purified product under vacuum.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Cell Viability (MTT) Assay

This protocol outlines the determination of the cytotoxic effect of pyrazole derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Workflow for the MTT cell viability assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Pyrazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the pyrazole derivatives in culture medium. The final concentration of DMSO should be less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the pyrazole derivatives at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by pyrazole derivatives using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

-

Cancer cells treated with a pyrazole derivative

-

Phosphate-Buffered Saline (PBS), cold

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Treat cells with the pyrazole derivative at the desired concentration and for the desired time to induce apoptosis. Include an untreated control.

-

Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.

-

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.[6]

Conclusion

Pyrazole derivatives represent a highly promising class of compounds in the field of anticancer drug discovery. Their synthetic accessibility and the ability to modulate their structure to achieve desired pharmacological properties make them attractive candidates for the development of novel cancer therapeutics. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of pyrazole-based anticancer agents. Further exploration of this chemical scaffold is warranted to uncover new and more effective treatments for cancer.

References

- 1. bosterbio.com [bosterbio.com]

- 2. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. scispace.com [scispace.com]

- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 7. kumc.edu [kumc.edu]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid in Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals